![molecular formula C12H16Cl3NO6 B12864533 [(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)
[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate is a derivative of D-glucopyranose, specifically a tetraacetate with a trichloroethanimidate group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate involves the acetylation of D-glucopyranose followed by the introduction of the trichloroethanimidate group. The reaction typically involves:
Acetylation: D-glucopyranose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form the tetraacetate derivative.
Trichloroethanimidate Introduction: The tetraacetate derivative is then reacted with trichloroacetonitrile in the presence of a base like sodium hydride to introduce the trichloroethanimidate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate: undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-glucopyranose derivatives and trichloroacetamide.
Substitution: The trichloroethanimidate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: D-glucopyranose derivatives and trichloroacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized products.
科学的研究の応用
[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate involves its interaction with specific molecular targets and pathways. The trichloroethanimidate group is known to interact with nucleophiles, leading to various biochemical reactions. The compound can also undergo hydrolysis, releasing active intermediates that exert biological effects .
類似化合物との比較
[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate: can be compared with other similar compounds such as:
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl trichloroacetimidate: Similar structure but different stereochemistry.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide: Contains an azide group instead of the trichloroethanimidate group.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Contains a chloride group instead of the trichloroethanimidate group.
These compounds share similar chemical properties but differ in their specific functional groups and stereochemistry, leading to unique reactivity and applications.
特性
分子式 |
C12H16Cl3NO6 |
|---|---|
分子量 |
376.6 g/mol |
IUPAC名 |
[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C12H16Cl3NO6/c1-5-4-8(20-6(2)17)9(21-7(3)18)10(19-5)22-11(16)12(13,14)15/h5,8-10,16H,4H2,1-3H3/t5-,8+,9-,10-/m1/s1 |
InChIキー |
SYKYUESDKTZQFE-KNPZVZKISA-N |
異性体SMILES |
C[C@@H]1C[C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
正規SMILES |
CC1CC(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12864462.png)
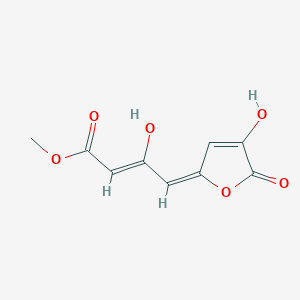
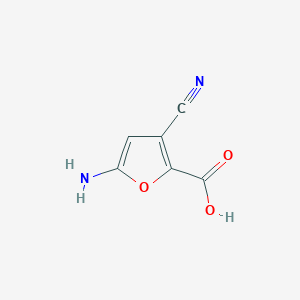
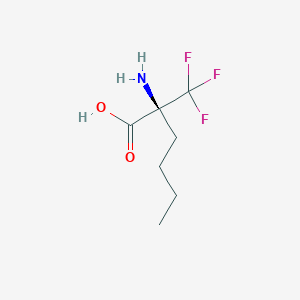
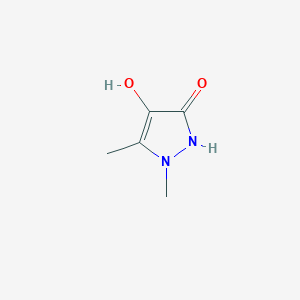
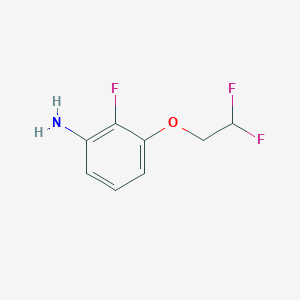
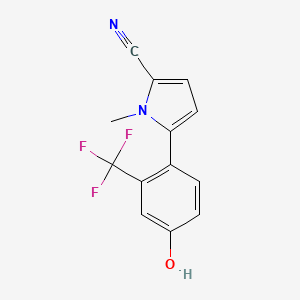


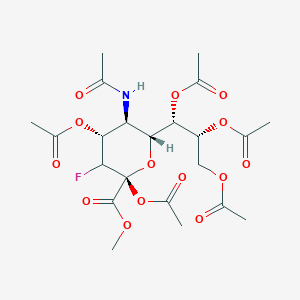
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
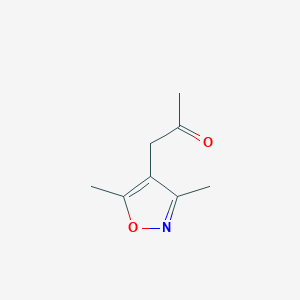
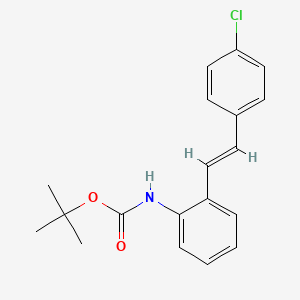
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)
